molecular formula C19H19N3O3S B5020542 3,3-dimethyl-11-(5-nitro-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-(5-nitro-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B5020542
M. Wt: 369.4 g/mol
InChI Key: WJAGPGZQTFHZMS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a nitro group (-NO2), and a dibenzodiazepine moiety (a fused ring system containing two benzene rings and a diazepine ring). Compounds with these types of structures are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The thiophene ring and the dibenzodiazepine moiety would contribute to the compound’s aromaticity, which could affect its chemical properties and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the nitro group could potentially be reduced to an amino group, or the thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a nitro group could make the compound more polar, while the aromatic ring systems could contribute to its stability .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Compounds with similar structures have been found to exhibit a variety of biological activities, such as antimicrobial, anti-inflammatory, and antiviral activities .

Future Directions

Research into complex organic molecules like this one is ongoing, and there are many potential directions for future research. For example, researchers could explore the synthesis of similar compounds, investigate their biological activities, or study their physical and chemical properties .

properties

IUPAC Name

9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-19(2)9-13-17(14(23)10-19)18(15-7-8-16(26-15)22(24)25)21-12-6-4-3-5-11(12)20-13/h3-8,18,20-21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAGPGZQTFHZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(S4)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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